![molecular formula C8H10N2O3 B1603099 Methyl 6-amino-5-methoxynicotinate CAS No. 365413-06-5](/img/structure/B1603099.png)
Methyl 6-amino-5-methoxynicotinate
Overview
Description
Methyl 6-amino-5-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3 . It appears as a white to pale yellow crystalline powder .
Synthesis Analysis
The synthesis of this compound involves sequential microwave-induced regioselective 6-methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3 . The molecular weight of this compound is 182.18 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Complex Molecules
The compound plays a crucial role as a building block in chemical syntheses, such as the first synthesis of Methyl 2-Amino-6-Methoxynicotinate . This synthesis involved a sequence of reactions, including microwave-induced regioselective methoxylation and esterification, leading to the preparation of fused 2-pyridones. These steps highlight the compound's utility in generating regioselectively modified molecules, critical for pharmaceutical and agrochemical research (György Jeges et al., 2011).
Green Chemistry Applications
In the context of green chemistry, Methyl 6-amino-5-methoxynicotinate-related methodologies contribute to developing more sustainable chemical processes. An example is the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst . This method employs a one-pot, solvent-free condition, underscoring the importance of environmentally friendly reactions in creating complex heterocyclic compounds, which have significant implications for pharmaceutical research (M. Zolfigol et al., 2013).
Corrosion Inhibition
The research also extends to materials science, where related compounds, specifically pyranopyrazole derivatives, have been studied for their corrosion inhibition performance . These derivatives, like the 6-amino-4-(4-methoxynicotinate)-based compounds, show high efficiency in protecting mild steel against corrosion, providing insights into the development of new corrosion inhibitors for industrial applications (M. Yadav et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 6-amino-5-methoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPHLMDJNETDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624127 | |
Record name | Methyl 6-amino-5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
365413-06-5 | |
Record name | Methyl 6-amino-5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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